3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol
CAS No.: 156755-25-8
Cat. No.: VC20872637
Molecular Formula: C22H21BrO2
Molecular Weight: 397.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156755-25-8 |
|---|---|
| Molecular Formula | C22H21BrO2 |
| Molecular Weight | 397.3 g/mol |
| IUPAC Name | 3-(5-bromo-2-phenylmethoxyphenyl)-3-phenylpropan-1-ol |
| Standard InChI | InChI=1S/C22H21BrO2/c23-19-11-12-22(25-16-17-7-3-1-4-8-17)21(15-19)20(13-14-24)18-9-5-2-6-10-18/h1-12,15,20,24H,13-14,16H2 |
| Standard InChI Key | KJMCZWJBHWBPNB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(CCO)C3=CC=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(CCO)C3=CC=CC=C3 |
Introduction
| Parameter | Value |
|---|---|
| Chemical Name | 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol |
| CAS Number | 156755-25-8 |
| Molecular Formula | C₂₂H₂₁BrO₂ |
| Molecular Weight | 397.31 g/mol |
| IUPAC Name | 3-(5-bromo-2-phenylmethoxyphenyl)-3-phenylpropan-1-ol |
| Synonyms | 5-Bromo-gamma-phenyl-2-(phenylmethoxy)benzenepropanol |
The compound contains multiple reactive sites including a primary alcohol group, an ether linkage, an aromatic bromide, and a benzylic position, all of which contribute to its chemical versatility and utility in various synthetic pathways.
Applications and Uses
3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol serves important roles in both research and industrial contexts, with applications largely centered around its utility as a chemical intermediate.
Chemical Intermediate Applications
The compound functions primarily as a versatile building block in chemical synthesis pathways. Its reactive functional groups—particularly the primary alcohol, benzyloxy group, and bromo substituent—provide multiple sites for further derivatization .
Research Applications
In research settings, this compound serves as:
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A model system for studying selective reactions in complex molecular environments
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A precursor in the development of more complex molecular structures
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A potential intermediate in pharmaceutical research pathways
| Hazard Type | Category | Hazard Statement |
|---|---|---|
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 (Respiratory tract) | H335: May cause respiratory irritation |
These classifications indicate that the compound poses moderate health hazards upon direct exposure .
Market Analysis and Consumption Trends
The market for 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol demonstrates established patterns of consumption across multiple geographical regions and application sectors, indicating its importance in chemical supply chains.
Global Market Overview
According to the market report data, comprehensive analysis is available covering consumption patterns in over 200 countries. The analysis encompasses both historical data (1997-2019) and forecasted trends (2020-2027 and 2027-2046), providing a longitudinal perspective on market dynamics .
Consumption by Application
The primary application driving market consumption is the compound's use as a chemical or reaction intermediate. The market report segments consumption data by application or end-user sector, allowing for granular analysis of demand drivers across different industries .
Comparison with Related Compounds
Understanding 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol in context requires comparison with structurally related compounds, particularly those sharing core structural elements but featuring different functional groups.
Structural Analogs
One notable structural analog is 3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine (CAS: 156755-27-0), which maintains the core diphenylpropane backbone but replaces the terminal hydroxyl group with a diisopropylamine functionality. This modification significantly alters the compound's physical properties, reactivity, and potential applications .
Functional Group Variations
The presence of different functional groups on the same structural backbone leads to distinct chemical behaviors:
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The hydroxyl group in 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol allows for hydrogen bonding and potential esterification or oxidation reactions
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The diisopropylamine group in the related compound introduces basic character and potential for quaternization or other nitrogen-centered reactions
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Both compounds retain the benzyloxy and bromine substituents, maintaining similar reactivity at these positions
These variations highlight the versatility of the core structure as a scaffold for diverse chemical functions .
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